

Mass spectrometry of 9-(3-Bromophenyl)-9H-carbazole for molecular weight confirmation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-(3-Bromophenyl)-9H-carbazole

Cat. No.: B595443

[Get Quote](#)

An In-depth Technical Guide to the Mass Spectrometry of **9-(3-Bromophenyl)-9H-carbazole** for Molecular Weight Confirmation

Introduction

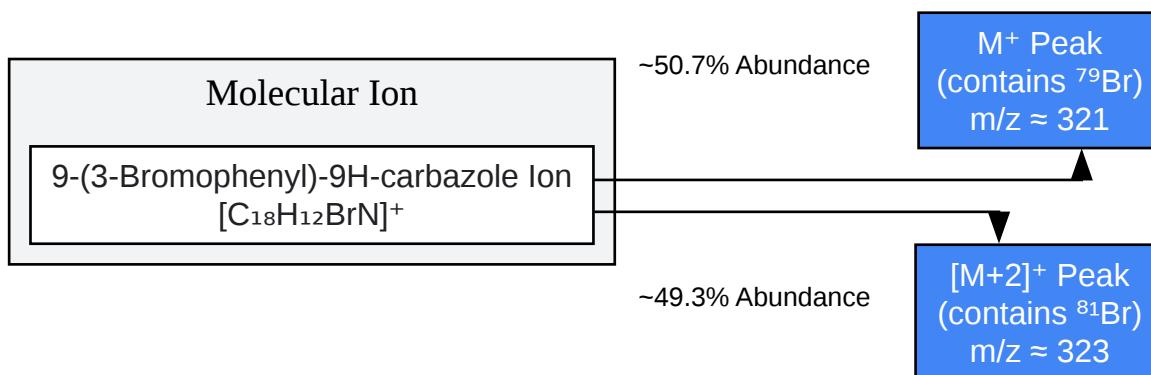
9-(3-Bromophenyl)-9H-carbazole is a chemical compound of significant interest in the fields of materials science and medicinal chemistry, particularly in the development of organic electronics.^[1] For researchers and drug development professionals, accurate confirmation of the molecular structure and weight of synthesized compounds is a critical step in quality control and characterization. Mass spectrometry is a powerful analytical technique that provides precise information on the mass-to-charge ratio (m/z) of ionized molecules, making it an indispensable tool for verifying the identity and purity of novel compounds like **9-(3-Bromophenyl)-9H-carbazole**.

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the mass spectrometric analysis of **9-(3-Bromophenyl)-9H-carbazole** for the explicit purpose of molecular weight confirmation.

Physicochemical Properties

A summary of the key physicochemical properties of **9-(3-Bromophenyl)-9H-carbazole** is presented below. The exact mass is crucial for high-resolution mass spectrometry analysis.

Property	Value	References
Molecular Formula	$C_{18}H_{12}BrN$	[2] [3] [4]
Average Molecular Weight	322.20 g/mol	[2] [3]
Monoisotopic (Exact) Mass	321.01529 u	[2]
CAS Number	185112-61-2	[2] [4]


Mass Spectrometry for Molecular Weight Confirmation

The primary goal of mass spectrometry in this context is to identify the molecular ion peak (M^+). This peak corresponds to the intact molecule that has lost one electron during the ionization process. The m/z value of the molecular ion directly confirms the molecular weight of the compound.

A unique and confirmatory feature in the mass spectrum of **9-(3-Bromophenyl)-9H-carbazole** is the presence of a distinct isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , which occur in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units:

- M^+ peak: Corresponding to molecules containing the ^{79}Br isotope.
- $[M+2]^+$ peak: Corresponding to molecules containing the ^{81}Br isotope.

The observation of this characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule.

[Click to download full resolution via product page](#)

Caption: Logical diagram of the bromine isotope effect on the molecular ion peak.

Experimental Protocols

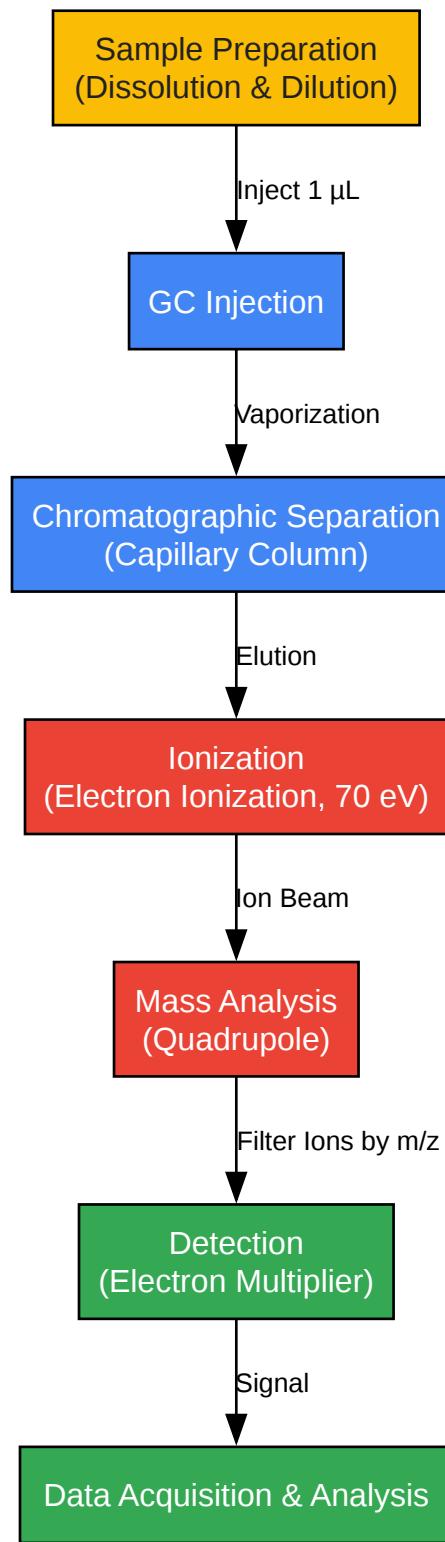
A generalized experimental protocol for the analysis of **9-(3-Bromophenyl)-9H-carbazole** using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is detailed below. EI is a hard ionization technique that provides reproducible fragmentation patterns, which can be useful for structural elucidation.

1. Sample Preparation

- Accurately weigh approximately 1 mg of **9-(3-Bromophenyl)-9H-carbazole**.
- Dissolve the sample in 1 mL of a high-purity, volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
- Perform a serial dilution to obtain a final concentration suitable for GC-MS analysis (typically 1-10 μ g/mL).

2. Instrumentation

- A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer is recommended.


3. Gas Chromatography (GC) Conditions

- Injection Volume: 1 μ L

- Inlet Temperature: 280 °C
- Injection Mode: Splitless or split (e.g., 20:1 split ratio)
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
- Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a (5%-phenyl)-methylpolysiloxane stationary phase.
- Oven Temperature Program:
 - Initial temperature: 150 °C, hold for 2 minutes.
 - Ramp: Increase at 15 °C/min to 300 °C.
 - Final hold: Hold at 300 °C for 10 minutes.

4. Mass Spectrometry (MS) Conditions

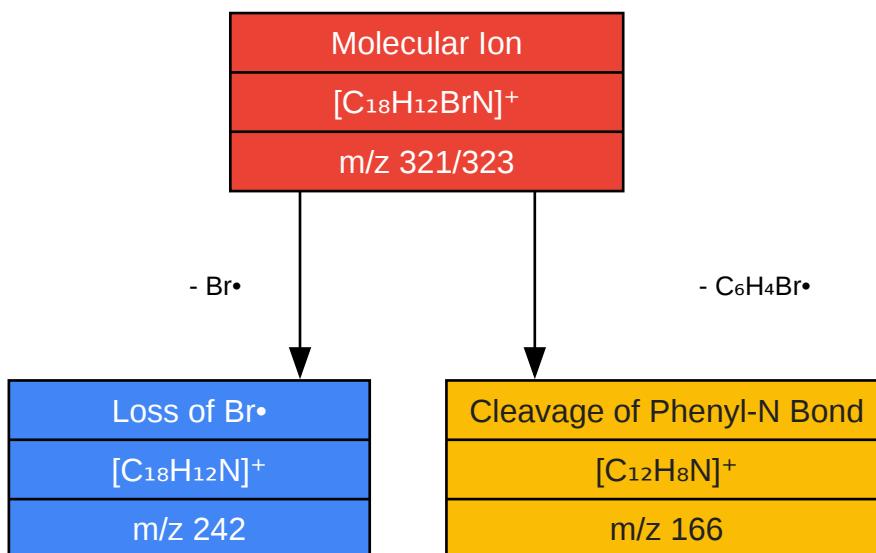
- Ionization Source: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Scan Range: 50 - 450 m/z
- Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for GC-MS analysis.

Data Presentation and Interpretation

The mass spectrum obtained from the analysis will show a series of peaks, each corresponding to an ion with a specific m/z ratio. For molecular weight confirmation, the most important peaks are the molecular ion doublet at m/z 321 and 323.


The following table presents hypothetical, yet representative, mass spectral data for **9-(3-Bromophenyl)-9H-carbazole** based on its known structure and common fragmentation patterns for aromatic and brominated compounds.

m/z	Proposed Fragment Ion	Formula	Notes
323	[M+2] ⁺ Molecular Ion	[C ₁₈ H ₁₂ ⁸¹ BrN] ⁺	Confirms presence of ⁸¹ Br isotope.
321	M ⁺ Molecular Ion	[C ₁₈ H ₁₂ ⁷⁹ BrN] ⁺	Confirms presence of ⁷⁹ Br isotope.
242	[M-Br] ⁺	[C ₁₈ H ₁₂ N] ⁺	Loss of a bromine radical.
166	[C ₁₂ H ₈ N] ⁺	[C ₁₂ H ₈ N] ⁺	Carbazole fragment cation.
155/157	[C ₆ H ₄ Br] ⁺	[C ₆ H ₄ Br] ⁺	Bromophenyl cation (shows Br isotope pattern).
139	[C ₁₁ H ₇] ⁺	[C ₁₁ H ₇] ⁺	Further fragmentation of carbazole moiety.

Interpretation:

- Molecular Weight Confirmation:** The presence of the intense peaks at m/z 321 and 323, with nearly equal relative abundance, unequivocally confirms the molecular weight of the compound and the presence of one bromine atom.

- Structural Evidence: The fragment ions provide additional evidence for the compound's structure. The peak at m/z 242 represents the loss of the bromine atom, a common fragmentation pathway for halogenated compounds. The presence of a peak at m/z 166 is indicative of the stable carbazole core.

[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathways for **9-(3-Bromophenyl)-9H-carbazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.unipd.it [research.unipd.it]
- 2. echemi.com [echemi.com]
- 3. 9-(3-bromophenyl)-9H-carbazole [m.chemicalbook.com]
- 4. aobchem.com [aobchem.com]
- To cite this document: BenchChem. [Mass spectrometry of 9-(3-Bromophenyl)-9H-carbazole for molecular weight confirmation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/documents/9-\(3-Bromophenyl\)-9H-carbazole.pdf](#)

[<https://www.benchchem.com/product/b595443#mass-spectrometry-of-9-3-bromophenyl-9h-carbazole-for-molecular-weight-confirmation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com